molecular formula C12H12N2O3 B14811410 Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetate

Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetate

Cat. No.: B14811410
M. Wt: 232.23 g/mol
InChI Key: SARMCVBXQHWZQN-YFHOEESVSA-N
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Description

(Ethoxycarbonylmethylene)-3 oxo-2 tetrahydro-1,2,3,4 quinoxaline is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (ethoxycarbonylmethylene)-3 oxo-2 tetrahydro-1,2,3,4 quinoxaline typically involves multi-step organic reactions One common method includes the condensation of ethyl oxalate with o-phenylenediamine to form the quinoxaline core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(Ethoxycarbonylmethylene)-3 oxo-2 tetrahydro-1,2,3,4 quinoxaline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, leading to derivatives with different characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional carbonyl groups, while reduction may produce more saturated compounds.

Scientific Research Applications

(Ethoxycarbonylmethylene)-3 oxo-2 tetrahydro-1,2,3,4 quinoxaline has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (ethoxycarbonylmethylene)-3 oxo-2 tetrahydro-1,2,3,4 quinoxaline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, known for its diverse biological activities.

    2,3-Dimethylquinoxaline: A derivative with additional methyl groups, affecting its properties.

    6-Nitroquinoxaline: A derivative with a nitro group, known for its antimicrobial activity.

Uniqueness

(Ethoxycarbonylmethylene)-3 oxo-2 tetrahydro-1,2,3,4 quinoxaline is unique due to the presence of the ethoxycarbonylmethylene group, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

ethyl (2Z)-2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetate

InChI

InChI=1S/C12H12N2O3/c1-2-17-11(15)7-10-12(16)14-9-6-4-3-5-8(9)13-10/h3-7,13H,2H2,1H3,(H,14,16)/b10-7-

InChI Key

SARMCVBXQHWZQN-YFHOEESVSA-N

Isomeric SMILES

CCOC(=O)/C=C\1/C(=O)NC2=CC=CC=C2N1

Canonical SMILES

CCOC(=O)C=C1C(=O)NC2=CC=CC=C2N1

Origin of Product

United States

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